molecular formula C18H24N4O2 B2952857 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide CAS No. 1241659-15-3

3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide

カタログ番号 B2952857
CAS番号: 1241659-15-3
分子量: 328.416
InChIキー: GLNDUQMECYZMDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide, also known as JNJ-54861911, is a small molecule inhibitor that has been developed for the treatment of Alzheimer's disease. The compound has been shown to have a high affinity for beta-secretase 1 (BACE1), an enzyme that plays a critical role in the formation of amyloid beta (Aβ) plaques in the brain, which are a hallmark of Alzheimer's disease.

作用機序

3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide acts as a potent and selective inhibitor of BACE1, which is an enzyme that cleaves the amyloid precursor protein (APP) to generate Aβ peptides. By inhibiting BACE1, 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide reduces the production of Aβ and prevents the formation of Aβ plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide has been shown to effectively reduce Aβ levels in the brain and cerebrospinal fluid of preclinical models and Alzheimer's disease patients. The compound has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.

実験室実験の利点と制限

One of the main advantages of 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide is its high selectivity for BACE1, which minimizes off-target effects. However, the compound has a relatively short half-life, which may limit its efficacy in clinical settings.

将来の方向性

For 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide include further evaluation in clinical trials to determine its safety and efficacy in Alzheimer's disease patients. The compound may also be evaluated in combination with other therapeutic agents for the treatment of Alzheimer's disease. Additionally, 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide may be evaluated for the treatment of other neurodegenerative diseases that are associated with the accumulation of Aβ, such as Parkinson's disease and Huntington's disease.

合成法

The synthesis of 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide involves several steps, including the reaction of 4-(dimethylamino)benzaldehyde with 1-cyanocyclohexanecarboxylic acid, followed by the addition of N,N-dimethylamine and the formation of the carbamate. The final step involves the reaction of the carbamate with trifluoroacetic acid to yield 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide.

科学的研究の応用

3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide has been extensively studied in preclinical models of Alzheimer's disease, where it has been shown to effectively reduce Aβ levels in the brain. The compound has also been evaluated in clinical trials, where it has demonstrated a good safety profile and promising results in reducing Aβ levels in the cerebrospinal fluid of Alzheimer's disease patients.

特性

IUPAC Name

3-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]amino]-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-22(2)17(24)14-7-6-8-15(11-14)20-12-16(23)21-18(13-19)9-4-3-5-10-18/h6-8,11,20H,3-5,9-10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNDUQMECYZMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)NCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。